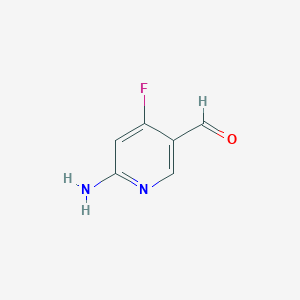

6-Amino-4-fluoronicotinaldehyde

Description

6-Amino-4-fluoronicotinaldehyde is a pyridine derivative featuring an amino group at position 6, a fluorine atom at position 4, and an aldehyde functional group at position 3 of the heterocyclic ring. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, leveraging the electronic effects of fluorine (electron-withdrawing) and the nucleophilic reactivity of the aldehyde group. Its structural attributes enable applications in cross-coupling reactions, Schiff base formation, and as a precursor for fluorinated heterocycles .

Properties

Molecular Formula |

C6H5FN2O |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

6-amino-4-fluoropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |

InChI Key |

HLVAIDFPVJSDKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1N)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoronicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .

Industrial Production Methods: Industrial production of 6-Amino-4-fluoronicotinaldehyde may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-fluoronicotinaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions at the amino or fluorine positions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Conditions may involve the use of halogenating agents, acids, or bases to facilitate the substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: 6-Amino-4-fluoronicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules. It may also be used in the development of fluorescent probes for imaging and diagnostic applications .

Medicine: The compound’s derivatives are explored for their potential as anti-inflammatory, antibacterial, and antiviral agents. Research is ongoing to determine its efficacy and safety in various medical applications .

Industry: In the industrial sector, 6-Amino-4-fluoronicotinaldehyde is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable component in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 6-Amino-4-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can participate in signaling pathways by modulating the activity of key proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | CAS Number | Substituents (Position) | Functional Group | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| 6-Amino-4-fluoronicotinaldehyde | Not explicitly provided | 6-NH₂, 4-F, 3-CHO | Aldehyde | Reference (1.00) | Reference compound |

| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | 4-NH₂, 6-Cl, 3-CHO | Aldehyde | 0.89 | Cl at position 6 vs. F |

| 6-Aminonicotinaldehyde hydrochloride | 1588441-31-9 | 6-NH₂, 3-CHO | Aldehyde (salt) | 0.98 | Lacks fluorine; HCl salt form |

| 4-Amino-6-fluoronicotinic acid | 1242336-78-2 | 4-NH₂, 6-F, 3-COOH | Carboxylic acid | 0.78 | COOH replaces CH₃O |

| 6-Amino-2-fluoronicotinic acid | 210697-20-4 | 6-NH₂, 2-F, 3-COOH | Carboxylic acid | 0.93 | F at position 2 vs. 4 |

| 4-Chloro-6-fluoronicotinaldehyde | 1232432-20-0 | 4-Cl, 6-F, 3-CHO | Aldehyde | 0.82 | Cl at position 4 vs. NH₂ |

Key Observations :

- Halogen vs. Amino Substitution: Replacing fluorine with chlorine (e.g., 4-Amino-6-chloronicotinaldehyde) reduces similarity (0.89) due to altered steric and electronic profiles. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may impact reactivity in substitution reactions .

- Functional Group Influence: The substitution of the aldehyde (-CHO) with a carboxylic acid (-COOH) significantly lowers similarity (e.g., 4-Amino-6-fluoronicotinic acid, 0.78). Carboxylic acids exhibit lower electrophilicity and higher hydrogen-bonding capacity, affecting solubility and interaction with biological targets .

Physicochemical and Application Differences

| Property | 6-Amino-4-fluoronicotinaldehyde | 4-Amino-6-chloronicotinaldehyde | 6-Aminonicotinaldehyde HCl |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Lower (due to Cl) | High (HCl salt enhances) |

| Reactivity | High (F enhances electrophilicity) | Moderate (Cl less activating) | Moderate (no F/Cl) |

| Applications | Drug intermediates, fluorinated APIs | Agrochemicals | Peptide coupling agents |

Biological Activity

6-Amino-4-fluoronicotinaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of 6-amino-4-fluoronicotinaldehyde can be achieved through various methods, often involving the modification of existing pyridine derivatives. The introduction of the fluorine atom at the 4-position is crucial for enhancing biological activity. A common synthetic route includes the use of aldehyde precursors and amination reactions that yield the desired compound efficiently.

Anticancer Properties

Research indicates that compounds similar to 6-amino-4-fluoronicotinaldehyde exhibit significant anticancer activity. For instance, a study on derivatives of 6-amino-2-pyridone demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HEPG2) cancers, as well as glioblastoma . The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Cell Line | Type of Cancer | IC50 (μM) |

|---|---|---|

| MDA-MB-231 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

| HEPG2 | Liver Cancer | 18 |

| GBM6 | Glioblastoma | 12 |

The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth. Specifically, it may interact with receptor tyrosine kinases and proteasome pathways, leading to enhanced cytotoxicity when used in combination with other therapeutic agents .

Case Study 1: Combination Therapy

A notable case study investigated the effects of combining 6-amino-4-fluoronicotinaldehyde with small molecule inhibitors targeting receptor tyrosine kinases. The results showed a synergistic effect that significantly increased cell death in glioblastoma cells compared to monotherapy . This suggests potential applications in developing combination therapies for resistant cancer types.

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship of pyridine derivatives, highlighting how modifications at the nitrogen and carbon positions can influence biological activity. The presence of the amino group at position 6 and fluorine at position 4 was essential for maintaining potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.